2-(Butan-2-yl)oxolane-2-carboxylic acid
Description
2-(Butan-2-yl)oxolane-2-carboxylic acid is a bicyclic carboxylic acid comprising a tetrahydrofuran (oxolane) ring substituted at the 2-position with a branched butan-2-yl (sec-butyl) group and a carboxylic acid functional group. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol (calculated). The compound’s structure combines lipophilic (branched alkyl) and hydrophilic (carboxylic acid) moieties, making it relevant for applications in organic synthesis, agrochemicals, or pharmaceuticals.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-butan-2-yloxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-3-7(2)9(8(10)11)5-4-6-12-9/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
CMGPTJRKLJAVPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCO1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)oxolane-2-carboxylic acid typically involves the reaction of butan-2-yl with oxolane-2-carboxylic acid under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. These methods often include continuous flow reactors and advanced purification techniques to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)oxolane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-(Butan-2-yl)oxolane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs of 2-(butan-2-yl)oxolane-2-carboxylic acid, highlighting differences in substituents, molecular weight, and functional groups:
Functional and Reactivity Differences
- Alkyl vs. Unsaturated Substituents :
The allyl group in 2-(prop-2-en-1-yl)oxolane-2-carboxylic acid introduces conjugation and reactivity absent in the saturated butan-2-yl analog. For instance, the allyl group can participate in cycloaddition reactions or act as a leaving group in nucleophilic substitutions . - Ether vs. Alkyl Substituents :
The methoxymethyl substituent in 2-(methoxymethyl)oxolane-2-carboxylic acid increases polarity, likely lowering the compound’s logP (lipophilicity) compared to the butan-2-yl analog. This makes it more suitable for aqueous-phase reactions or drug delivery systems .
Stereochemical and Application Considerations
- Stereoisomerism : highlights the importance of stereochemistry in butan-2-yl esters (e.g., EFETOV-S-S-5 vs. EFETOV-S-5), where enantiomers exhibit distinct biological activities as insect pheromones . While direct data on the carboxylic acid’s stereoisomers are absent, analogous behavior is plausible.
- Applications :
- The butan-2-yl esters in demonstrate utility as synthetic attractants, suggesting that the carboxylic acid could serve as a precursor for bioactive esters .
- The methoxymethyl analog’s polarity may favor use in pharmaceutical intermediates, whereas the oxane-substituted variant’s stability suits industrial catalysis .
Research Findings and Trends
Substituent Effects on Acidity :
Alkyl groups (e.g., butan-2-yl, isopropyl) are electron-donating, slightly reducing the carboxylic acid’s acidity compared to electron-withdrawing substituents. However, the methoxymethyl group’s ether oxygen may delocalize electron density, further modulating acidity .
Biological Activity :
Branched alkyl chains (e.g., butan-2-yl) enhance lipophilicity, improving membrane permeability in bioactive compounds. This is critical in pheromone design, as seen in .
Synthetic Flexibility : The oxolane ring’s rigidity and substituent diversity enable tailored modifications for target applications, such as chiral resolution in asymmetric synthesis.
Biological Activity
2-(Butan-2-yl)oxolane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a five-membered oxolane ring with a carboxylic acid functional group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 22.3 |
Mechanistic studies revealed that the compound may activate caspase pathways, leading to programmed cell death.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, particularly those associated with bacterial cell wall synthesis.
- Receptor Modulation : The compound interacts with various receptors, potentially modulating signaling pathways related to inflammation and apoptosis.
Study on Antimicrobial Effects
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results confirmed its effectiveness, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
Study on Anticancer Activity
A recent investigation published in Cancer Letters examined the effects of this compound on breast cancer cells. The study indicated that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
